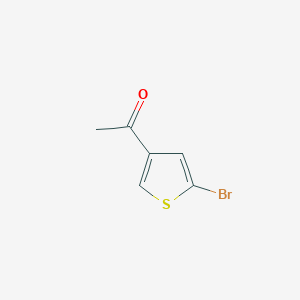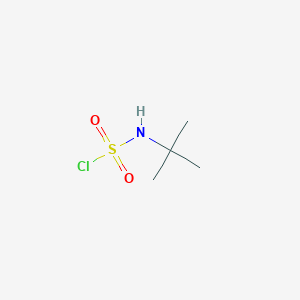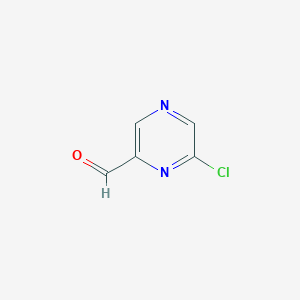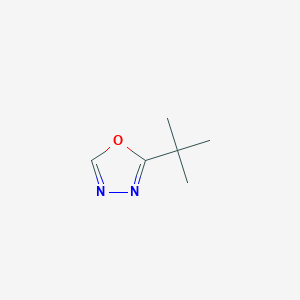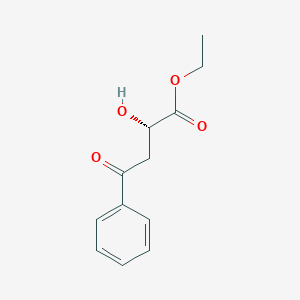
2-azido-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-azido-1,3-difluorobenzene: is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-1,3-difluorobenzene, reacts with sodium azide (NaN₃) under controlled conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 2-azido-1,3-difluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-azido-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Oxidation and Reduction: The azido group can be reduced to an amine, while the fluorine atoms can undergo oxidative transformations under specific conditions.
Photochemical Reactions: The compound can undergo photochemical reactions, particularly involving the azido group, leading to the formation of nitrenes and subsequent rearrangements.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Resulting from the reduction of the azido group.
Oxidized Fluorinated Compounds: Formed through oxidative processes.
Scientific Research Applications
2-azido-1,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules in biological systems.
Mechanism of Action
The mechanism of action of 2-azido-1,3-difluorobenzene primarily involves the reactivity of the azido group. Upon activation, the azido group can form highly reactive nitrenes, which can insert into various chemical bonds, leading to the formation of new compounds. The fluorine atoms influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Benzene, 1,3-difluoro-: Lacks the azido group, making it less reactive in certain chemical transformations.
2-Azidobenzimidazole Derivatives: These compounds also contain an azido group but differ in their core structure, leading to different reactivity and applications.
Fluorinated Triazoles: Similar in containing both fluorine and azido groups, but with different structural frameworks and properties.
Uniqueness: 2-azido-1,3-difluorobenzene is unique due to the combination of the azido group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and reactive properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-azido-1,3-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVKWBQVANKPLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N=[N+]=[N-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468850 |
Source


|
| Record name | Benzene, 2-azido-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102284-85-5 |
Source


|
| Record name | Benzene, 2-azido-1,3-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)


